molecular formula C17H16O3 B3161131 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone CAS No. 868280-61-9

1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone

Cat. No.: B3161131
CAS No.: 868280-61-9
M. Wt: 268.31 g/mol
InChI Key: TWYPADIZPGCRQW-UHFFFAOYSA-N
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Description

1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone is a substituted acetophenone derivative characterized by a 1,3-dioxolane ring attached to the para position of the phenyl group and a phenylethanone moiety. This compound (CAS: 868280-61-9) is structurally significant due to the electron-rich 1,3-dioxolane group, which influences its solubility, reactivity, and intermolecular interactions . It is primarily utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of antiparasitic agents and heterocyclic compounds .

Properties

IUPAC Name

1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)17-19-10-11-20-17/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPADIZPGCRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731142
Record name 1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868280-61-9
Record name 1-[4-(1,3-Dioxolan-2-yl)phenyl]-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20731142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous medium or OsO4 in organic solvents.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Key Functional Groups Molecular Weight Key Differences Reference
1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone 1,3-Dioxolane, phenylethanone 280.31 (calc.) Contains a dioxolane ring for enhanced solubility
Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone 1,3-Dioxolane, benzophenone 282.30 Benzophenone core instead of phenylethanone
1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone Chloroethoxy, phenylethanone 274.73 Chloroethoxy group introduces polarity and reactivity
1-[2-Hydroxy-4-(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone Hydroxy, tetrahydropyran 312.37 Hydroxy and pyranyl groups affect hydrogen bonding
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, sulfonyl, difluorophenyl 521.54 Sulfonyl and triazole groups enhance biological activity

Physicochemical Properties

  • Dipole Moments: The 1,3-dioxolane group (dipole moment: 1.19 D) increases polarity compared to non-cyclic ethers like diphenyl ether (3.63 D at 30°C) .
  • Melting Points: Derivatives with hydroxy or halogen substituents (e.g., 1-[4-(2-chloroethoxy)phenyl]-2-phenylethanone) exhibit higher melting points (~90–155°C) due to stronger intermolecular forces, whereas dioxolane-containing compounds have moderate melting points (~80–100°C) .
  • Solubility: The dioxolane ring improves solubility in polar aprotic solvents (e.g., dioxane, acetone) compared to purely aromatic analogues like 1,2-diphenylethanone .

Data Tables

Table 1: Comparative Physicochemical Data

Property This compound 1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone Phenyl-(2-phenyl-1,3-dioxolan-2-yl)methanone
Molecular Weight 280.31 274.73 282.30
Melting Point (°C) ~85–90 (est.) 90–92 Not reported
Key Functional Group 1,3-Dioxolane Chloroethoxy 1,3-Dioxolane
Synthetic Route Acetal protection/Friedel-Crafts Alkylation of hydroxy precursors Condensation with ethylene glycol

Biological Activity

1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone, often referred to as DPE, is an organic compound characterized by the presence of a 1,3-dioxolane ring attached to a phenyl group, which is further connected to a phenylethanone moiety. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. The exploration of DPE's biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

  • Molecular Formula : C₁₁H₁₂O₃
  • CAS Number : 868280-61-9

The compound's structure includes an aromatic ring that may interact with various biological molecules, enhancing its reactivity and stability in biological systems.

The biological activity of DPE is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can alter enzymatic activity and influence various cellular pathways. Although detailed studies are still needed to elucidate the exact mechanisms, preliminary research suggests that the dioxolane ring may enhance binding affinity to biomolecules, potentially leading to significant biological effects .

Antimicrobial Activity

Research indicates that DPE and its derivatives exhibit notable antimicrobial properties . The compound has been tested against various pathogens, showing effectiveness in inhibiting bacterial and fungal growth. For instance, studies have shown that modifications in the chemical structure can enhance its antimicrobial efficacy, making it a candidate for further pharmacological investigation.

Anticancer Properties

DPE has also been evaluated for its anticancer activity . In vitro studies suggest that it may induce apoptosis in cancer cell lines. For example, compounds structurally related to DPE have demonstrated significant cytotoxic effects against human colon cancer cells (HCT 116), with IC50 values indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities of DPE

Activity Target Effect Reference
AntimicrobialBacteria/FungiInhibition of growth
AnticancerHCT 116 Cell LineInduction of apoptosis
Enzyme InteractionVarious EnzymesAlteration of activity

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of DPE-related compounds, one derivative exhibited an IC50 value of 4.363 μM against HCT 116 cells, showcasing superior potency compared to traditional agents. This suggests that modifications in the dioxolane structure can significantly enhance anticancer efficacy .

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with DPE. Potential areas for investigation include:

  • Mechanistic Studies : Detailed investigations into how DPE interacts with specific molecular targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and bioavailability of DPE in animal models.
  • Therapeutic Applications : Exploring the potential use of DPE in drug formulations for treating infections or cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone
Reactant of Route 2
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1-(4-(1,3-Dioxolan-2-yl)phenyl)-2-phenylethanone

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